Metergoline

Übersicht

Beschreibung

Metergolin ist ein aus Mutterkorn gewonnenes psychoaktives Medikament, das als Ligand für Serotonin- und Dopaminrezeptoren wirkt. Es wird häufig in Situationen eingesetzt, in denen eine Hemmung der Prolaktinproduktion erwünscht ist. Metergolin ist bekannt für seine Fähigkeit, als Antagonist an verschiedenen Serotoninrezeptorsubtypen und als Agonist an Dopaminrezeptoren zu wirken .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metergolin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Mutterkornalkaloidstruktur betreffen. Die Synthese umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem Mutterkornalkaloid, wie z. B. Lysergsäure.

Funktionsgruppenmodifikation: Die funktionellen Gruppen am Mutterkornalkaloid werden modifiziert, um die notwendigen Substituenten einzuführen.

Cyclisierung: Das modifizierte Mutterkornalkaloid wird einer Cyclisierung unterzogen, um das Ergolinringsystem zu bilden.

Abschließende Modifikationen: Es werden weitere Modifikationen vorgenommen, um die spezifischen funktionellen Gruppen einzuführen, die für Metergolin erforderlich sind.

Industrielle Produktionsmethoden

Die industrielle Produktion von Metergolin umfasst die großtechnische Synthese nach denselben Prinzipien wie die Laborsynthese, die jedoch auf Effizienz und Ausbeute optimiert ist. Der Prozess umfasst:

Bulk-Synthese: Es werden große Mengen an Ausgangsmaterialien verwendet, um Metergolin im großen Maßstab zu produzieren.

Reinigung: Das Rohprodukt wird mit Techniken wie Kristallisation, Destillation und Chromatographie gereinigt.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um Reinheit und Konsistenz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Metergolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Metergolin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Metergolin modifizieren.

Substitution: Substitutionsreaktionen können neue Substituenten am Metergolinmolekül einführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitutionsreagenzien: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zur Bildung von Ketonen und Carbonsäuren führen, während die Reduktion Alkohole und Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Metergoline acts primarily as a serotonin receptor antagonist , with notable interactions with various serotonin receptor subtypes, particularly 5-HT2 receptors. It also exhibits dopamine agonist properties , making it a compound of interest in the treatment of psychiatric disorders such as schizophrenia and depression . The compound's ability to inhibit neuronal sodium channels (Nav1.2) has been documented, revealing its potential impact on central nervous system activity .

Clinical Applications

This compound has been utilized in various clinical contexts, including:

- Seasonal Affective Disorder : Initially approved for treating seasonal affective disorder, this compound has shown efficacy in alleviating symptoms associated with this condition .

- Prolactin Regulation : It is used to manage conditions related to hyperprolactinemia, inhibiting lactation and regulating prolactin levels in patients .

- Migraine Prophylaxis : Research indicates that this compound may reduce the frequency and severity of migraine attacks by modulating serotonergic pathways .

- Psychiatric Disorders : Recent studies suggest that this compound may reduce drug-induced locomotor hyperactivity in animal models, indicating potential for repurposing in the treatment of schizophrenia and other psychiatric disorders .

Table 1: Summary of this compound's Clinical Applications

Case Study 1: Efficacy in Seasonal Affective Disorder

A double-blind placebo-controlled study assessed this compound's efficacy in treating seasonal affective disorder. Patients receiving this compound reported significant improvements compared to the placebo group, suggesting sustained antidepressant effects lasting several days post-treatment .

Case Study 2: Role in Schizophrenia Treatment

In a study involving mice, this compound was found to dose-dependently reduce locomotor hyperactivity induced by MK-801 and methamphetamine. This suggests its potential utility in managing positive symptoms of schizophrenia . The absence of effects on prepulse inhibition indicates specificity in its action on certain behavioral aspects related to psychosis.

Wirkmechanismus

Metergoline exerts its effects by acting as an antagonist at certain serotonin receptor subtypes and as an agonist at dopamine receptors. The molecular targets include:

Serotonin Receptors: this compound binds to serotonin receptors, blocking their activity.

Dopamine Receptors: It also binds to dopamine receptors, activating them and modulating dopamine signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bromocriptin: Eine weitere aus Mutterkorn gewonnene Verbindung, die zur Hemmung von Prolaktin eingesetzt wird.

Cabergolin: Ähnlich wie Metergolin, wird zur Prolaktinhemmung und zur Behandlung der Parkinson-Krankheit eingesetzt.

Pergolid: Ein Mutterkornalkaloid, das zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Einzigartigkeit von Metergolin

Metergolin ist einzigartig in seiner doppelten Wirkung als sowohl Serotoninrezeptor-Antagonist als auch Dopaminrezeptor-Agonist. Diese Doppelwirkung macht es besonders effektiv bei Erkrankungen, bei denen eine Modulation sowohl des Serotonin- als auch des Dopaminsystems von Vorteil ist .

Biologische Aktivität

Metergoline is a semisynthetic ergot alkaloid that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antibacterial properties, interactions with neurotransmitter systems, and effects on ion channels.

Antibacterial Activity

Recent studies have identified this compound as an effective inhibitor of Salmonella Typhimurium (S. Tm), a Gram-negative intracellular pathogen. The compound demonstrates significant antimicrobial activity, particularly in macrophages, where it exhibits a lower minimum inhibitory concentration (MIC) compared to standard growth media.

Key Findings:

- MIC Values : this compound has an MIC of approximately 8 µg/mL in primary macrophages, compared to 128 µg/mL in Luria-Bertani (LB) media and >256 µg/mL in Mueller Hinton broth (MHB) .

- Mechanism of Action : The antibacterial effect is attributed to the disruption of the proton motive force at the bacterial cytoplasmic membrane. Enhanced permeability of the outer membrane (OM) and reduced efflux pump activity in macrophages contribute to increased susceptibility of S. Tm to this compound .

- Chemical-Genetic Screening : Gene deletions affecting OM integrity resulted in hypersensitivity to this compound, indicating that OM permeabilization is crucial for its antibacterial efficacy .

Pharmacological Effects

This compound's pharmacological profile includes interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. It has been studied for its potential therapeutic applications in psychiatric disorders and other conditions.

Neurotransmitter Interactions:

- Serotonin Receptors : this compound acts as an antagonist at multiple 5-HT receptor subtypes, exhibiting high affinity at low nanomolar concentrations .

- Dopamine Receptors : It also shows significant binding affinity for dopamine receptors, particularly D1 and D4 subtypes .

- Clinical Applications : this compound has been used in treating conditions such as seasonal affective disorder and hyperprolactinemia due to its effects on hormonal regulation .

Ion Channel Modulation

This compound has been shown to influence ion channel activity, particularly voltage-dependent sodium (Nav1.2) channels.

Research Insights:

- Nav1.2 Channel Inhibition : In studies using Xenopus oocytes, this compound inhibited peak inward currents through Nav1.2 channels by approximately 77.9% at a concentration of 10 µM .

- Impact on Activation Kinetics : The compound induced a depolarizing shift in the activation voltage of Nav1.2 channels, suggesting its potential role in modulating neuronal excitability .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms of action associated with this compound:

Case Studies and Clinical Implications

Several case studies highlight this compound's potential benefits in clinical settings:

- Anxiety Disorders : A study indicated that this compound could enhance CO2-induced anxiety responses in healthy volunteers, suggesting its role in anxiety modulation .

- Antipsychotic Properties : Research indicates that this compound may share properties with atypical antipsychotic drugs, reducing hyperactivity induced by substances like methamphetamine .

- Regulatory Effects on Hormones : Its use in managing hyperprolactinemia showcases its therapeutic potential beyond psychiatric applications .

Eigenschaften

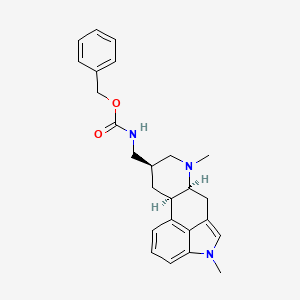

IUPAC Name |

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJKEUHNJHDLS-QTGUNEKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042584 | |

| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-51-2 | |

| Record name | Metergoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metergoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metergoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metergoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METERGOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1501393LY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.